molecular formula C20H24ClNO2S B4275138 4-Benzyl-1-(4-chloro-2,5-dimethylbenzenesulfonyl)piperidine

4-Benzyl-1-(4-chloro-2,5-dimethylbenzenesulfonyl)piperidine

Cat. No.: B4275138
M. Wt: 377.9 g/mol
InChI Key: TYQAQJVRGOWXEE-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperidine is a complex organic compound that belongs to the piperidine class. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a sulfonyl group attached to a chlorinated dimethylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(4-chloro-2,5-dimethylbenzenesulfonyl)piperidine typically involves multiple steps. One common method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 4-benzylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the dimethylphenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyl-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-chloro-2,5-dimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzyl and piperidine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with a similar structure but lacking the sulfonyl group.

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: Another piperidine derivative with different substituents.

Uniqueness

4-Benzyl-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperidine is unique due to the presence of the sulfonyl group attached to a chlorinated dimethylphenyl ring. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other piperidine derivatives .

Properties

IUPAC Name

4-benzyl-1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2S/c1-15-13-20(16(2)12-19(15)21)25(23,24)22-10-8-18(9-11-22)14-17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQAQJVRGOWXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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